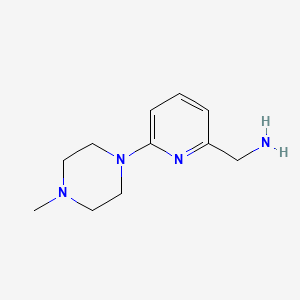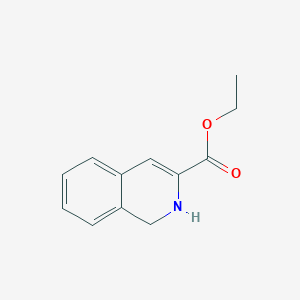![molecular formula C7H14Cl2N2O2 B13985070 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid CAS No. 89796-83-8](/img/structure/B13985070.png)
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid is a chemical compound with the molecular formula C7H14Cl2N2O2 and a molecular weight of 229.104 g/mol It is characterized by the presence of two chloroethyl groups attached to a hydrazinyl moiety, which is further connected to a propanoic acid backbone
Méthodes De Préparation
The synthesis of 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid involves several steps. One common synthetic route includes the reaction of 2,2-bis(2-chloroethyl)hydrazine with a suitable propanoic acid derivative under controlled conditions . The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized parameters to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This can result in the inhibition of DNA and RNA synthesis, ultimately affecting cellular processes and viability .
Comparaison Avec Des Composés Similaires
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
89796-83-8 |
|---|---|
Formule moléculaire |
C7H14Cl2N2O2 |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
2-[2,2-bis(2-chloroethyl)hydrazinyl]propanoic acid |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-6(7(12)13)10-11(4-2-8)5-3-9/h6,10H,2-5H2,1H3,(H,12,13) |
Clé InChI |
OZIPPJILZNEQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


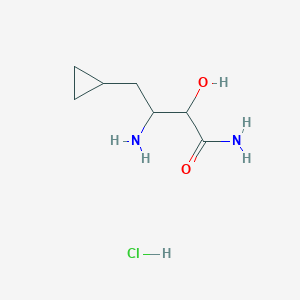
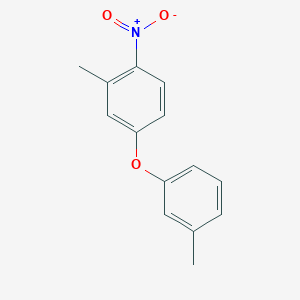

![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

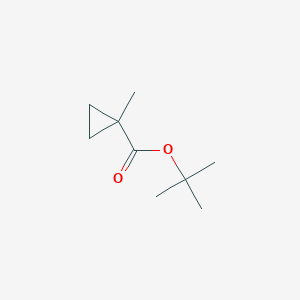
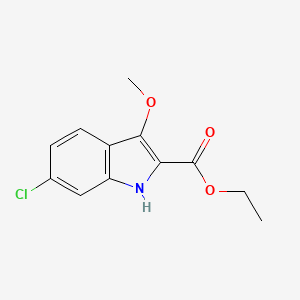
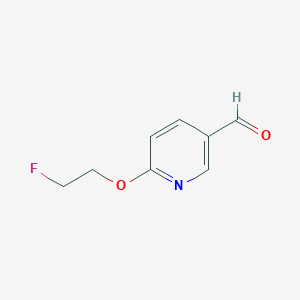
![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)

![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
